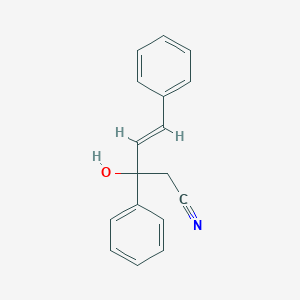
(E)-3-hydroxy-3,5-diphenylpent-4-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-hydroxy-3,5-diphenylpent-4-enenitrile is an organic compound with a complex structure that includes a hydroxyl group, a nitrile group, and two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-hydroxy-3,5-diphenylpent-4-enenitrile typically involves multi-step organic reactions. One common method includes the aldol condensation of benzaldehyde with a suitable nitrile compound, followed by selective reduction and hydroxylation steps. The reaction conditions often require the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are typically carried out under controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. Catalysts such as palladium or nickel may be used to facilitate the reactions, and advanced purification techniques like crystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-hydroxy-3,5-diphenylpent-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-oxo-3,5-diphenylpent-4-enenitrile.
Reduction: Formation of 3-hydroxy-3,5-diphenylpent-4-enamine.
Substitution: Formation of halogenated derivatives of the compound.
Applications De Recherche Scientifique
(E)-3-hydroxy-3,5-diphenylpent-4-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (E)-3-hydroxy-3,5-diphenylpent-4-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in electron transfer reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-3-hydroxy-3,5-diphenylpent-4-enone
- (E)-3-hydroxy-3,5-diphenylpent-4-enamine
- (E)-3-hydroxy-3,5-diphenylpent-4-enyl chloride
Uniqueness
(E)-3-hydroxy-3,5-diphenylpent-4-enenitrile is unique due to the presence of both a hydroxyl and a nitrile group, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
33909-79-4 |
|---|---|
Formule moléculaire |
C17H15NO |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
(E)-3-hydroxy-3,5-diphenylpent-4-enenitrile |
InChI |
InChI=1S/C17H15NO/c18-14-13-17(19,16-9-5-2-6-10-16)12-11-15-7-3-1-4-8-15/h1-12,19H,13H2/b12-11+ |
Clé InChI |
JITBSHUHNGVQJC-VAWYXSNFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(CC#N)(C2=CC=CC=C2)O |
SMILES canonique |
C1=CC=C(C=C1)C=CC(CC#N)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



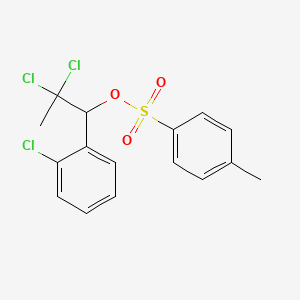
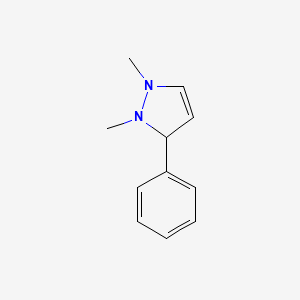
![4-[3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14683041.png)

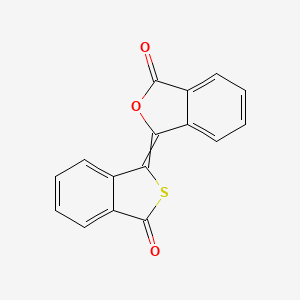
![6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose](/img/structure/B14683053.png)
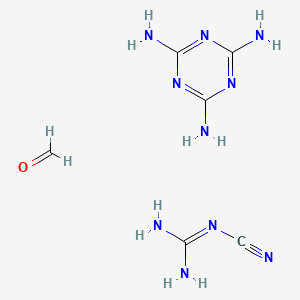

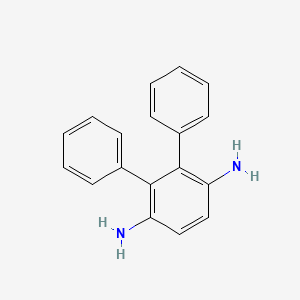
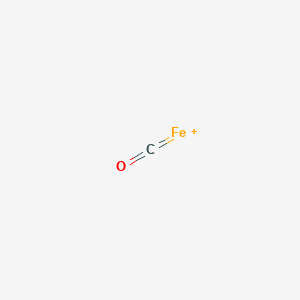
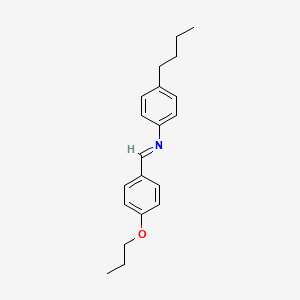
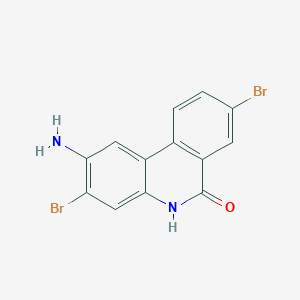
![Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate](/img/structure/B14683078.png)
